(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate
Description
This compound, with the CAS number 1632250-94-2 and molecular formula C₂₉H₃₅N₉O₃ (molecular weight: 557.65 g/mol), is a structurally complex heterocyclic molecule featuring a pyrazole-tetrazole core, a 3R-piperidinyl group, and a 3-methylpyridinyl carbamoyl moiety esterified with 2-methylpropanoate . Its synthesis likely targets applications in medicinal chemistry, given its resemblance to pharmacologically active scaffolds, such as kinase inhibitors or protease-activated receptor (PAR) antagonists.
Properties
IUPAC Name |
[(1S)-1-[5-[2-methyl-4-[4-[(3-methylpyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]phenyl]pyrazol-3-yl]tetrazol-2-yl]ethyl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N9O3/c1-18(2)29(40)41-20(4)38-34-26(33-35-38)25-24(17-32-36(25)5)21-10-12-22(13-11-21)28(39)37(23-9-7-14-30-16-23)27-19(3)8-6-15-31-27/h6,8,10-13,15,17-18,20,23,30H,7,9,14,16H2,1-5H3/t20-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRFGLSNTOSWHI-NZQKXSOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC=C(C=C3)C4=C(N(N=C4)C)C5=NN(N=N5)C(C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC=C(C=C3)C4=C(N(N=C4)C)C5=NN(N=N5)[C@H](C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests possible interactions with biological targets, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 557.65 g/mol. The compound features multiple functional groups, including pyrazole and tetrazole rings, which are known for their biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing piperidine and pyrazole moieties have been shown to inhibit cell growth in various cancer cell lines. For instance, derivatives of piperidine have demonstrated significant cytotoxicity against breast and colorectal cancer cells .
- Enzyme Inhibition : The presence of the piperidine ring in this compound suggests potential for enzyme inhibition. Piperidine derivatives are often linked to the inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission .
The biological activity of the compound can be attributed to its ability to interact with specific receptors or enzymes:
- Receptor Binding : The pyrazole and tetrazole groups may facilitate binding to cannabinoid receptors or other G-protein coupled receptors (GPCRs), influencing pathways related to pain management and inflammation .
- Enzyme Interaction : The compound may inhibit enzymes such as AChE, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and has implications for treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds similar to this compound:
Scientific Research Applications
Basic Information
- IUPAC Name: (1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate
- Molecular Formula: C29H35N9O3
- Molecular Weight: 557.6467 g/mol
- CAS Number: 1632250-94-2
Structural Characteristics
The compound features multiple pharmacophores including:
- Pyrazole and tetrazole rings, which are known for their diverse biological activities.
- A piperidine moiety that can enhance binding interactions with biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to the presence of the pyrazole and tetrazole rings, which have shown promise in various studies:
- Anticancer Activity : Compounds containing pyrazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
- Antioxidant Properties : The synthesis of similar pyrazole compounds has demonstrated significant radical scavenging activity. This suggests that the compound may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
- Biological Targeting : The incorporation of a pyridine ring may enhance the selectivity of the compound toward specific biological targets such as kinases or receptors involved in cancer progression .
Case Study 1: Anticancer Activity
A study focused on derivatives of pyrazoles highlighted their potential to inhibit the growth of colorectal cancer cells. The synthesized compounds were evaluated for their cytotoxic effects, revealing that some exhibited higher activity than standard chemotherapeutics .
Case Study 2: Antioxidant Evaluation
Research conducted on similar pyrazole compounds showed that they possess superior antioxidant activity compared to traditional antioxidants like ascorbic acid. This was assessed using DPPH radical scavenging assays, confirming their potential use in formulations aimed at reducing oxidative damage .
Synthesis Techniques
The synthesis of such complex compounds typically involves multi-step reactions where key intermediates are formed through various coupling reactions. For instance, the use of sodium acetate as a catalyst has been effective in synthesizing pyrazole derivatives with high yields .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Modifications
The compound shares structural motifs with several bioactive molecules, including PF-06815345 (CAS: 2334434-49-8), a related pyrazole-tetrazole derivative. Key comparisons are outlined below:
Key Structural Differences :
- The target compound lacks the fluorophenyl and chloropyridinyl groups present in PF-06815345, which may reduce halogen-mediated target affinity but improve metabolic stability .
Pharmacological and Biochemical Insights
- SAR (Structure-Activity Relationship): The 3R-piperidinyl group enhances stereoselective binding to chiral targets (e.g., GPCRs or ion channels) . The methylpropanoate ester may act as a prodrug moiety, improving bioavailability through hydrolysis to the active carboxylic acid .
Q & A
Q. What synthetic routes are available for constructing the pyrazole-tetrazole core of this compound?
The pyrazole-tetrazole core can be synthesized via cyclocondensation reactions. For example:
- Pyrazole formation : React ethyl acetoacetate with phenylhydrazine derivatives under basic conditions to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate intermediates .
- Tetrazole introduction : Use Huisgen 1,3-dipolar cycloaddition with azides and nitriles under thermal or catalytic conditions. highlights the use of DMF and POCl₃ for activating intermediates in similar tetrazole syntheses .
- Key steps : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by ¹H/¹³C NMR to confirm regioselectivity .
Q. How can researchers validate the stereochemical integrity of the (3R)-piperidin-3-yl carbamoyl group?
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers .
- X-ray crystallography : Determine absolute configuration if single crystals are obtainable (e.g., via slow evaporation in DMSO/water mixtures) .
- Comparative NMR : Compare chemical shifts with known (3R)-piperidine derivatives to confirm stereochemistry .
Advanced Research Questions
Q. What strategies optimize yield in multi-step syntheses involving pyrazole and tetrazole moieties?
- Pd-catalyzed cross-coupling : For aryl-aryl bonds, use Pd(PPh₃)₄ with aryl boronic acids in degassed DMF/water (4:1) at 80°C, achieving >70% yield .
- Microwave-assisted synthesis : Reduce reaction times for tetrazole formation from 24 hrs to 2 hrs under 150 W irradiation .
- Solvent optimization : Replace DMF with acetonitrile in carbamoylation steps to minimize side reactions (e.g., uses ethanol/water for hydrolysis) .
Q. How can computational modeling predict binding affinity to biological targets (e.g., kinases)?
- Molecular docking : Use AutoDock Vina with PyRx to dock the compound into kinase active sites (e.g., PDB: 3POZ). Optimize ligand parameters with Gaussian09 at the B3LYP/6-31G* level .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex, focusing on hydrogen bonds between the tetrazole and Arg118 .
- SAR analysis : Compare IC₅₀ values of analogs with substituent variations (e.g., methyl vs. trifluoromethyl groups on pyridine) to refine pharmacophore models .
Q. What analytical methods resolve contradictions in stability data under varying pH conditions?
- Forced degradation studies : Incubate the compound in 0.1 N HCl (pH 1), PBS (pH 7.4), and 0.1 N NaOH (pH 13) at 40°C for 48 hrs. Monitor degradation via UPLC-MS/MS .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life, identifying pH 7.4 as optimal for stability (t₉₀ > 6 months) .
Methodological Challenges
Q. How to address low reproducibility in carbamoylation reactions involving (3-methylpyridin-2-yl) groups?
- Moisture control : Conduct reactions under nitrogen using anhydrous DCM and molecular sieves to prevent hydrolysis of isocyanate intermediates .
- Catalyst screening : Test Hünig’s base vs. triethylamine; achieved 35% yield using DIPEA as a non-nucleophilic base .
Q. What techniques validate the biological activity of this compound against off-target receptors?
- Selectivity profiling : Screen against a panel of 50 GPCRs and kinases using radioligand binding assays (e.g., CEREP’s BioPrint® platform) .
- Cellular assays : Measure cAMP inhibition in HEK293 cells transfected with target receptors (EC₅₀ calculation via GraphPad Prism) .
Emerging Research Directions
Q. Can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
